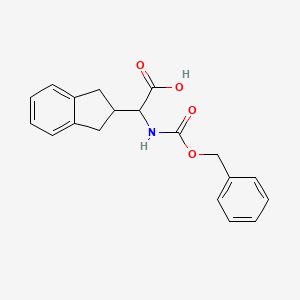

Benzyloxycarbonylamino-indan-2-yl-acetic acid

Description

(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid (CAS: 554448-74-7, molecular formula: C₁₉H₁₉NO₄, molar mass: 325.36 g/mol) is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to an amino moiety, which is further linked to a 2,3-dihydro-1H-inden-2-yl (indan) ring. The indan scaffold provides conformational rigidity, while the Cbz group enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry applications . This compound is utilized as a key intermediate in the development of protease inhibitors and receptor-targeted molecules due to its structural hybridity, combining aromatic, alicyclic, and carboxylic acid functionalities .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(22)17(16-10-14-8-4-5-9-15(14)11-16)20-19(23)24-12-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOFFQYUMLJQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylamino-indan-2-yl-acetic acid typically involves the reaction of indan-2-yl-acetic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for benzyloxycarbonylamino-indan-2-yl-acetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonylamino-indan-2-yl-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyloxycarbonylamino-indan-2-yl-acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyloxycarbonylamino-indan-2-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The indan-2-yl-acetic acid moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical structural, physicochemical, and functional differences between (R)-benzyloxycarbonylamino-indan-2-yl-acetic acid and analogous compounds:

Research Findings and Functional Insights

Structural Influence on Solubility and Reactivity

- Indan vs. Phenyl Rings: The indan ring in the target compound reduces solubility in aqueous media compared to phenyl derivatives (e.g., benzoylamino-phenyl-acetic acid) but improves metabolic stability in vivo due to reduced oxidation susceptibility .

- Electron-Withdrawing Groups : The nitro-substituted analog () exhibits a pKa ~3.5, making it more acidic than the parent compound (pKa ~4.2 for the indan derivative), which is advantageous for pH-triggered release mechanisms .

- Cyanopropanoic Acid Derivative: The cyano group in facilitates nucleophilic additions, enabling its use in heterocycle synthesis and bioconjugation .

Biological Activity

Benzyloxycarbonylamino-indan-2-yl-acetic acid (BIA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of BIA, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Benzyloxycarbonylamino-indan-2-yl-acetic acid is characterized by its unique structural components:

- Indan-2-yl-acetic acid moiety : This part of the molecule is believed to contribute significantly to its biological interactions.

- Benzyloxycarbonyl group : This protecting group enhances the compound's stability and facilitates selective interactions with biological targets.

The molecular formula for BIA is , and it has been classified under various chemical databases, including PubChem .

The biological activity of BIA primarily involves its interaction with specific enzymes and receptors. The benzyloxycarbonyl group may serve as a protective element, allowing BIA to selectively bind to its targets. Studies suggest that BIA may inhibit certain enzymes or modulate receptor activity, which could lead to therapeutic effects in various disease models .

Biological Activities

Research has highlighted several key areas where BIA exhibits biological activity:

- Enzyme Inhibition : BIA has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could have implications for drug development .

- Antimicrobial Activity : Preliminary studies indicate that BIA may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens .

- Antiplasmodial Effects : Similar compounds have shown promise in inhibiting malaria parasites, suggesting that BIA might also exhibit antiplasmodial activity. In vitro studies have demonstrated that derivatives of indan-2-yl-acetic acid can suppress parasitemia in malaria models .

Table 1: Summary of Biological Activities of Benzyloxycarbonylamino-Indan-2-yl-Acetic Acid

Case Study: Antimalarial Activity

In a study focusing on related compounds, researchers evaluated the antiplasmodial activity of various derivatives, including those similar to BIA. The results demonstrated significant reductions in parasitemia in infected mice models when treated with these compounds at varying doses. For instance, certain derivatives achieved up to 100% suppression of parasitemia at doses as low as 50 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.